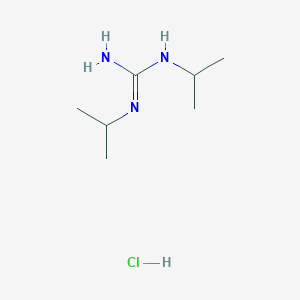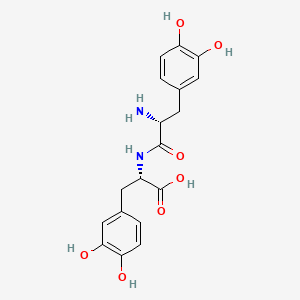
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate is a complex organic compound with the molecular formula C18H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups, aromatic rings, and amide linkages. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate typically involves the following steps:
Protection of Functional Groups: The hydroxyl and amine groups of tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine derivatives are coupled using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkages can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
Wirkmechanismus
The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in protein synthesis and metabolic pathways.
Pathways: Modulation of neurotransmitter synthesis, regulation of metabolic processes, and influence on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: A precursor to L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate with similar structural features but lacking additional hydroxyl groups and amide linkages.
D-Tyrosine: An enantiomer of L-Tyrosine with similar properties but different stereochemistry.
L-DOPA: A derivative of tyrosine with additional hydroxyl groups, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its complex structure, which includes multiple hydroxyl groups, aromatic rings, and amide linkages. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
37181-66-1 |
|---|---|
Molekularformel |
C18H20N2O7 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12+/m1/s1 |
InChI-Schlüssel |
ZDAAOODSUGKTKK-NEPJUHHUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
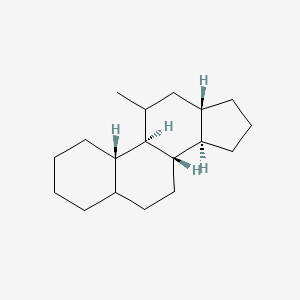
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)

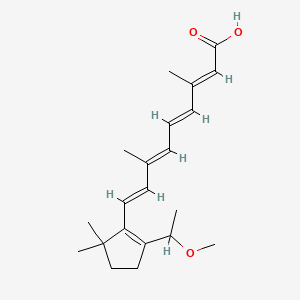
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)

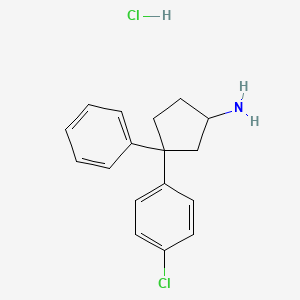
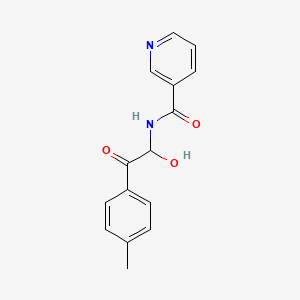
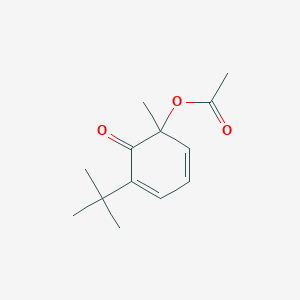
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
